

# In-Depth Technical Guide: 1-(2,6-Dimethylphenyl)ethanone (CAS: 2142-76-9)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(2,6-Dimethylphenyl)ethanone

Cat. No.: B1346570

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-(2,6-Dimethylphenyl)ethanone**, also commonly known as 2',6'-Dimethylacetophenone, is an aromatic ketone with the chemical formula  $C_{10}H_{12}O$ .<sup>[1][2][3]</sup> Its structure features a phenyl ring substituted with two methyl groups at positions 2 and 6, and an acetyl group. This substitution pattern imparts specific chemical properties and steric hindrance that influence its reactivity. This compound is primarily utilized as a chemical intermediate in the synthesis of more complex organic molecules and finds applications in the fragrance industry.<sup>[4]</sup> While the biological activities of many substituted acetophenones have been explored, specific data on the antimicrobial, cytotoxic, or cell signaling effects of **1-(2,6-Dimethylphenyl)ethanone** is not readily available in current scientific literature. This guide provides a comprehensive overview of its known physicochemical properties, a detailed synthesis protocol, spectroscopic data for characterization, and general protocols for potential biological evaluation.

## Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic data for **1-(2,6-Dimethylphenyl)ethanone** are summarized in the tables below.

## Table 1: Physicochemical Properties

| Property          | Value                                                                       | Reference(s)                                                |
|-------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 2142-76-9                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>10</sub> H <sub>12</sub> O                                           | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight  | 148.20 g/mol                                                                | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Appearance        | Colorless to slightly yellow liquid or solid                                |                                                             |
| Melting Point     | 23.5 °C                                                                     | <a href="#">[4]</a>                                         |
| Boiling Point     | 72 °C                                                                       | <a href="#">[4]</a>                                         |
| Density           | 0.982 g/cm <sup>3</sup>                                                     | <a href="#">[4]</a>                                         |
| Solubility        | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. |                                                             |
| Flash Point       | 85.6 °C                                                                     | <a href="#">[4]</a>                                         |

**Table 2: Spectroscopic Data**

| Technique                                | Data                                                                                                         | Reference(s) |
|------------------------------------------|--------------------------------------------------------------------------------------------------------------|--------------|
| <sup>1</sup> H NMR (CDCl <sub>3</sub> )  | Specific peak assignments are not detailed in the provided results, but spectra are available for reference. |              |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> ) | Specific peak assignments are not detailed in the provided results, but spectra are available for reference. |              |
| Infrared (IR)                            | The full IR spectrum should be consulted for a complete analysis of characteristic peaks.                    |              |
| Mass Spectrometry (MS)                   | The molecular ion peak (M <sup>+</sup> ) corresponds to the molecular weight of the compound.                |              |

## Synthesis and Characterization

A common and effective method for the synthesis of **1-(2,6-Dimethylphenyl)ethanone** is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene).

## Experimental Protocol: Friedel-Crafts Acylation

Materials:

- 1,3-Dimethylbenzene (m-xylene)
- Acetyl chloride
- Anhydrous aluminum chloride (AlCl<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Concentrated hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ice

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane under an inert atmosphere. Cool the mixture to 0°C in an ice bath.
- Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 eq) dropwise to the stirred suspension of aluminum chloride in dichloromethane.
- Addition of 1,3-Dimethylbenzene: To the resulting mixture, add a solution of 1,3-dimethylbenzene (1.0 eq) in dichloromethane dropwise, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.
- Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **1-(2,6-Dimethylphenyl)ethanone**.

## Characterization Workflow

The identity and purity of the synthesized product should be confirmed through a series of analytical techniques.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and characterization of **1-(2,6-Dimethylphenyl)ethanone**.

## Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activities of **1-(2,6-Dimethylphenyl)ethanone**. While many substituted acetophenones have been investigated for their antimicrobial and cytotoxic properties, no such studies have been reported for this particular compound.<sup>[5][6][7][8]</sup> Consequently, there is no information available regarding any cellular signaling pathways that may be modulated by **1-(2,6-Dimethylphenyl)ethanone**.

For researchers interested in investigating the potential biological effects of this compound, the following are generalized protocols for initial screening.

## Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

### Materials:

- Test compound: **1-(2,6-Dimethylphenyl)ethanone**
- Bacterial/fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- 96-well microtiter plates
- Spectrophotometer or microplate reader

### Procedure:

- Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
- Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of test concentrations.
- Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard and dilute it to the final concentration as per standard guidelines.
- Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism and broth) and negative (broth only) controls.

- Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, which can be assessed visually or by measuring the optical density.

## Experimental Protocol: Cytotoxicity Assay (MTT Assay)

### Materials:

- Test compound: **1-(2,6-Dimethylphenyl)ethanone**
- Cancer cell lines (e.g., MCF-7, HeLa, A549)
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilizing agent (e.g., DMSO, isopropanol with HCl)
- Microplate reader

### Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compound dissolved in the culture medium. Include a vehicle control (solvent alone).
- Incubation: Incubate the treated cells for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

- Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).[\[1\]](#)[\[9\]](#)[\[10\]](#)

## Conclusion

**1-(2,6-Dimethylphenyl)ethanone** is a readily synthesizable aromatic ketone with established physicochemical and spectroscopic properties. While it serves as a valuable intermediate in chemical synthesis, its biological profile remains uncharacterized. The provided protocols offer a starting point for the synthesis and potential biological evaluation of this compound. Further research is warranted to explore its potential antimicrobial, cytotoxic, and other pharmacological activities, which could unveil new applications for this molecule in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidene) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,6-Dimethylacetophenone | 2142-76-9 [sigmaaldrich.com]
- 3. 2',6'-dimethylacetophenone [webbook.nist.gov]
- 4. 2',6'-Dimethylacetophenone | 2142-76-9 | FD67493 [biosynth.com]
- 5. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Verification [rasayanjournal.co.in]

- 7. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 8. [researchgate.net](https://researchgate.net) [researchgate.net]
- 9. [mdpi.com](https://mdpi.com) [mdpi.com]
- 10. [ps.tbzmed.ac.ir](https://ps.tbzmed.ac.ir) [ps.tbzmed.ac.ir]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-(2,6-Dimethylphenyl)ethanone (CAS: 2142-76-9)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346570#1-2-6-dimethylphenyl-ethanone-cas-number-2142-76-9>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)